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Cat. No.: B043907 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction
Copper(II) acetate, also known as cupric acetate, is an organometallic compound with the

formula Cu₂(CH₃COO)₄(H₂O)₂ in its hydrated form.[1] While its simple empirical formula,

Cu(CH₃COO)₂, suggests a monomeric species, its solid-state structure reveals a fascinating

dimeric nature. This "paddle-wheel" structure, first elucidated by van Niekerk and Schoening,

has become a classic example in coordination chemistry for studying metal-metal interactions.

The two adjacent copper(II) ions exhibit strong antiferromagnetic coupling, a phenomenon that

significantly alters the compound's magnetic properties and has made it a cornerstone for

developing modern theories of magnetic exchange.[1] This guide provides an in-depth

technical overview of the structural, magnetic, and spectroscopic properties that arise from this

dimeric arrangement, supplemented with detailed experimental protocols for its

characterization.

Molecular Structure
The defining feature of cupric acetate monohydrate is its dinuclear "paddle-wheel" structure.

In this arrangement, two copper atoms are held in close proximity by four bridging acetate

ligands. The coordination sphere of each copper ion is completed by an axial water molecule.

This geometry results in a distorted octahedral environment for each Cu(II) center. The short

distance between the two copper atoms is a direct consequence of this bridging arrangement

and is the primary factor responsible for the compound's unique magnetic properties.[1]
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Figure 1: Molecular structure of the cupric acetate dimer, [Cu₂(CH₃COO)₄(H₂O)₂].

Structural Parameters
The precise geometry of the dimer has been determined by single-crystal X-ray diffraction. Key

structural parameters are summarized below.

Parameter Value (Å) Description

Cu-Cu Distance 2.62
Separation between the two

copper(II) centers.[1]

Cu-O (equatorial) 1.97
Bond length between copper

and acetate oxygen atoms.[1]

Cu-O (axial) 2.20
Bond length between copper

and axial water oxygen.[1]

Magnetic Properties and Spectroscopic
Characterization
The proximity of the two Cu(II) ions (d⁹, S=1/2) in the dimer facilitates a strong

antiferromagnetic exchange interaction. This coupling leads to the pairing of the electron spins,

resulting in two distinct states: a diamagnetic singlet ground state (S=0) and a paramagnetic

triplet excited state (S=1).

This electronic structure gives rise to anomalous magnetic behavior. As the temperature

decreases, the magnetic susceptibility of cupric acetate monohydrate increases to a

maximum near 250 K, after which it rapidly falls as the thermally populated triplet state

depopulates, rendering the compound essentially diamagnetic below 90 K.[1]
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Synthesis & Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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